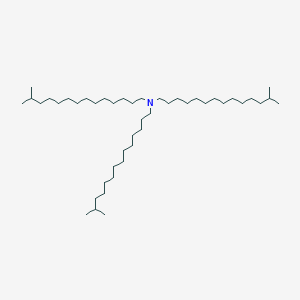![molecular formula C11H19BN2 B14303297 N-[Di(propan-2-yl)boranyl]pyridin-2-amine CAS No. 114502-05-5](/img/structure/B14303297.png)
N-[Di(propan-2-yl)boranyl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Di(propan-2-yl)boranyl]pyridin-2-amine: is an organic compound that features a boron atom bonded to two isopropyl groups and a pyridin-2-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Di(propan-2-yl)boranyl]pyridin-2-amine typically involves the reaction of pyridin-2-amine with di(propan-2-yl)borane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the borane compound. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[Di(propan-2-yl)boranyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K₂CO₃) are used.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Alkyl or aryl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[Di(propan-2-yl)boranyl]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of N-[Di(propan-2-yl)boranyl]pyridin-2-amine involves its ability to form stable complexes with various biomolecules. The boron atom can interact with hydroxyl and amino groups, forming stable boronate esters or amine-boron complexes. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in medicinal chemistry and drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Diisopropylamine: A secondary amine used as a precursor to various organolithium reagents.
Triisopropylamine: A tertiary amine with similar steric properties.
Uniqueness
N-[Di(propan-2-yl)boranyl]pyridin-2-amine is unique due to the presence of both boron and pyridine moieties in its structure. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with biomolecules, making it valuable in various scientific and industrial applications.
Eigenschaften
| 114502-05-5 | |
Molekularformel |
C11H19BN2 |
Molekulargewicht |
190.10 g/mol |
IUPAC-Name |
N-di(propan-2-yl)boranylpyridin-2-amine |
InChI |
InChI=1S/C11H19BN2/c1-9(2)12(10(3)4)14-11-7-5-6-8-13-11/h5-10H,1-4H3,(H,13,14) |
InChI-Schlüssel |
LKBDKSKERUIKQQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(C)C)(C(C)C)NC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)

![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)

arsane](/img/structure/B14303262.png)

![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)

